molecular formula C19H20ClNO2 B12279911 Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 438492-34-3

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12279911
CAS No.: 438492-34-3
M. Wt: 329.8 g/mol
InChI Key: JLPPICQAWSOLCD-UHFFFAOYSA-N
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Description

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS: 862283-69-0) is a pyrrolidine derivative with a molecular formula of C₁₉H₂₀ClNO₂ and a molecular weight of 329.82 g/mol . Its structure features a benzyl group at the 1-position, a 4-chlorophenyl substituent at the 4-position, and a methyl ester at the 3-position of the pyrrolidine ring. For example, it is cited in patents for the development of modulators targeting neurological pathways .

Synthesis of this compound involves multi-step organic reactions, including cyclization and functional group protection/deprotection strategies. A related hydrochloride salt derivative (CAS: 862283-71-4) has also been documented, highlighting its role in intermediate synthesis .

Properties

CAS No.

438492-34-3

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3

InChI Key

JLPPICQAWSOLCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

1,3-Dipolar Cycloaddition

The pyrrolidine core is frequently constructed via 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and trans-methyl 4-(4-chlorophenyl)acrylate . This reaction proceeds under acidic conditions (e.g., trifluoroacetic acid, TFA) in dichloromethane (DCM) at 0°C, yielding the racemic pyrrolidine intermediate.

Key Steps :

  • Cycloaddition :
    • Reagents : Benzyl-(methoxymethyl)[(trimethylsilyl)methyl]amine (1.04 mL, 4.06 mmol), chlorocinnamate (400 mg, 2.03 mmol), TFA (20 μL, 0.20 mmol).
    • Conditions : Stirred in DCM (40 mL) at 0°C for 24 h.
    • Yield : 88% after column chromatography (1:9 EtOAc–hexane).
  • Deprotection :
    • Reagents : 1-Chloroethyl chloroformate (327 μL, 3.03 mmol) in toluene (30 mL).
    • Conditions : Heated at 110°C for 3 h, followed by methanol reflux.
    • Outcome : Removal of the benzyl group to generate the free amine intermediate.
Table 1: Optimization of Cycloaddition Conditions
Parameter Optimal Value Effect on Yield
Catalyst (TFA) 0.1 equiv Maximizes ring formation
Solvent DCM Enhances dipole stability
Temperature 0°C → RT Prevents side reactions

Esterification Approaches

Direct Esterification of Pyrrolidinecarboxylic Acid

The methyl ester group at the 3-position is introduced via esterification of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid using methanol and acid catalysts (e.g., H₂SO₄ or HCl).

Procedure :

  • Reagents : Carboxylic acid (1 equiv), methanol (excess), H₂SO₄ (0.5 equiv).
  • Conditions : Reflux at 65°C for 12 h.
  • Yield : 75–85% after neutralization and extraction.

Mitsunobu Esterification

For stereoretentive esterification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • Substrate : (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid.
  • Conditions : DEAD (1.2 equiv), PPh₃ (1.2 equiv), methanol (5 equiv), THF, 0°C → RT.
  • Yield : 92% with >99% enantiomeric excess (ee).

C–H Activation Strategies

Rhodium-Catalyzed Arylation

The 4-chlorophenyl group is introduced via directed C–H activation using rhodium catalysts:

  • Substrate : Methyl 1-benzylpyrrolidine-3-carboxylate.
  • Catalyst : [RhCl(cod)]₂ (5 mol%), AgSbF₆ (20 mol%).
  • Aryl Source : 4-Chlorophenylboronic ester (1.5 equiv).
  • Conditions : DCE, 80°C, 24 h.
  • Yield : 68% with trans-selectivity.
Table 2: Comparison of C–H Activation Catalysts
Catalyst Selectivity (trans:cis) Yield (%)
Rhodium 9:1 68
Palladium 4:1 45
Iridium 7:1 52

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Microfluidic tubular reactor.
  • Parameters :
    • Temperature: 50°C.
    • Residence Time: 10 min.
    • Throughput: 5 kg/day.
  • Advantages : Improved heat transfer and reduced side products.

Purification Techniques

  • Distillation : Removes low-boiling-point impurities (e.g., excess methanol).
  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Stereochemical Control

Chiral Auxiliaries

The use of (R)- or (S)-benzyl groups directs stereoselectivity during cycloaddition:

  • (R)-Benzyl Auxiliary : Induces 3R,4S configuration (90% de).
  • (S)-Benzyl Auxiliary : Induces 3S,4R configuration (88% de).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures achieves enantiopure product:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic methyl ester.
  • Yield : 45% (ee >99%).

Comparative Analysis of Methods

Table 3: Efficiency of Synthetic Routes
Method Yield (%) Purity (%) Scalability
Cycloaddition 88 95 Moderate
C–H Activation 68 90 High
Mitsunobu Esterification 92 99 Low

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has been explored for its potential as an anti-cancer agent. Studies indicate that derivatives of pyrrolidine compounds exhibit promising activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The compound's structure allows for interaction with biological targets that are crucial in cancer progression and treatment resistance .

Peptide Synthesis

The compound plays a role in peptide synthesis due to its ability to participate in reactions involving amino acids and other building blocks. It can serve as an intermediate or a coupling reagent in the formation of peptide bonds, facilitating the synthesis of more complex peptide structures . The configuration of the pyrrolidine ring is particularly relevant for achieving desired stereochemistry in synthesized peptides.

Drug Design

This compound has been utilized in structure-based drug design efforts. Its molecular framework allows for modifications that enhance binding affinity to specific biological targets, making it a valuable scaffold for developing selective inhibitors . In silico studies have shown that modifications to the compound can lead to improved drug-likeness properties and bioavailability.

Biological Studies

The compound's interaction with DNA has been investigated, revealing its potential as a DNA-binding agent. This property is critical for compounds designed to interfere with DNA replication and transcription, making it relevant in the context of cancer treatment . The ability to bind DNA can also be exploited in developing targeted therapies that minimize off-target effects.

Case Study 1: Anti-Cancer Activity

A study focusing on oxopyrrolidine-based compounds demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells. The research involved both in vitro assays and computational modeling to assess the compound's mechanism of action and binding interactions with cellular targets .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis research, this compound was utilized as a coupling agent in the formation of various peptide sequences. The study highlighted its effectiveness in minimizing epimerization during reactions, which is crucial for maintaining the integrity of chiral centers in peptide structures .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Derivatives

Several pyrrolidine-based compounds share structural similarities with the target molecule. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate C₁₉H₂₀ClNO₂ 329.82 Benzyl, 4-chlorophenyl, methyl ester Neurological modulator precursor
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C₂₉H₄₂FN₃O₃Si 527.75 Benzyl, fluoropyridinyl, tert-butyldimethylsilyl ether Pharmaceutical intermediate (e.g., kinase inhibitors)
(±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₃H₃₁FN₂O₅ 438.51 tert-butyl ester, fluoropyridinyl, hydroxymethyl Antibacterial agent development

Key Observations :

  • Substituent Complexity: The target compound lacks the fluoropyridinyl and silicon-containing groups found in the analogues listed above.
  • Functional Group Impact : The presence of a tert-butyldimethylsilyl (TBDMS) group in the second compound improves stability during synthesis, a feature absent in the target molecule .
Comparison with Chlorophenyl-Containing Compounds

The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Fenvalerate (pyrethroid insecticide) C₂₅H₂₂ClNO₃ 419.90 α-cyano-3-phenoxybenzyl ester, 4-chlorophenyl
This compound C₁₉H₂₀ClNO₂ 329.82 Pyrrolidine core, methyl ester

Key Observations :

  • Biological Activity : Fenvalerate’s 4-chlorophenyl group contributes to its insecticidal activity by interacting with sodium channels in pests . In contrast, the target compound’s 4-chlorophenyl group may enhance lipophilicity, aiding blood-brain barrier penetration in neurological applications .
  • Structural Flexibility : The pyrrolidine ring in the target molecule allows for conformational variability, unlike Fenvalerate’s rigid ester backbone .

Biological Activity

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H20_{20}ClNO2_2
  • Molecular Weight : 329.82 g/mol
  • CAS Number : 862283-69-0

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, contributing to its biological activity and receptor interactions.

This compound primarily acts as an antagonist at neurokinin-3 (NK3) receptors. These receptors are implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. The modulation of neurokinin signaling pathways by this compound suggests potential therapeutic benefits in treating mood disorders .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits NK3 receptor activation. Key findings include:

  • Inhibition of Neurotransmitter Release : The compound influences neurotransmitter dynamics, which may alter mood and behavior.
  • Potential Applications : Its properties suggest it could be developed into treatments for various neuropsychiatric conditions .

Comparative Analysis with Related Compounds

A comparative analysis with other pyrrolidine derivatives highlights the unique biological activity of this compound:

Compound NameMolecular FormulaKey Features
Methyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylateC19_{19}H20_{20}NO2_2Contains a methoxy group instead of chlorine
Trans-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acidC19_{19}H20_{20}ClFNO2_2Fluorine substitution; potential differences in receptor affinity
(3S,4R)-1-benzyl-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acidC19_{19}H20_{20}ClNO2_2Related carboxylic acid form; lacks methyl ester functionality

These variations significantly influence their biological activity and pharmacological profiles, emphasizing the distinctiveness of this compound .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Neuropharmacological Assays : In vitro assays using cell lines expressing NK3 receptors demonstrated that this compound effectively blocks receptor activation, thereby reducing downstream signaling associated with mood disorders .
  • Animal Models : Preclinical studies involving animal models have shown promising results in reducing anxiety-like behaviors when administered this compound, suggesting its potential as an anxiolytic agent .

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